molecular formula C16H17NO2 B5551112 N-(3-methoxyphenyl)-3-phenylpropanamide

N-(3-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B5551112
M. Wt: 255.31 g/mol
InChI Key: CVKXTORLXIAVKW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-phenylpropanamide: is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous-flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts such as Lipozyme® TL IM can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-methoxyphenyl)-3-phenylpropanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors. It has been investigated for its ability to inhibit certain enzymes, making it a candidate for drug development .

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer and inflammation .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it valuable for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The methoxy group plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

  • N-(3-hydroxyphenyl)-3-phenylpropanamide
  • N-(3-methoxyphenyl)-3-phenylpropanamine
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness: N-(3-methoxyphenyl)-3-phenylpropanamide is unique due to the presence of both a methoxy group and a propanamide moiety. This combination imparts specific chemical and biological properties that are not observed in its analogs. For instance, the methoxy group enhances its solubility and binding affinity, while the propanamide moiety contributes to its stability and reactivity .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXTORLXIAVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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